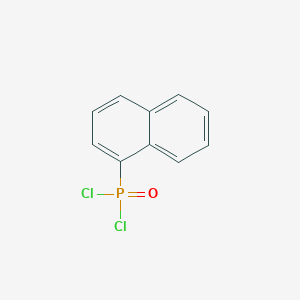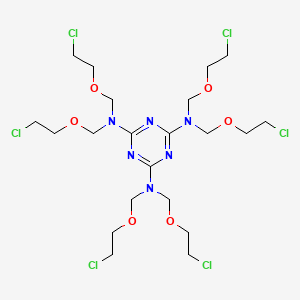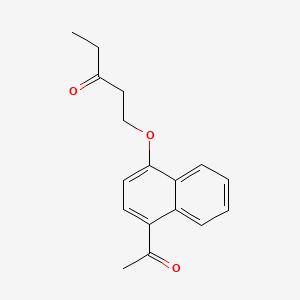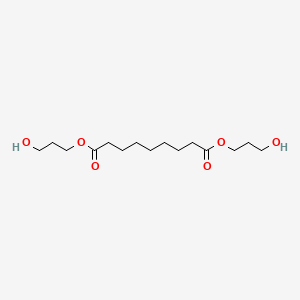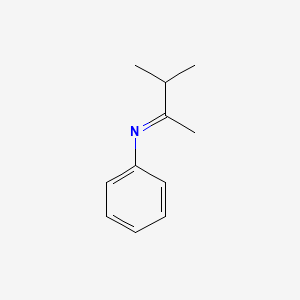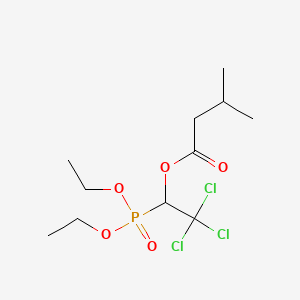![molecular formula C15H12ClF3N2O2 B14451103 N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea CAS No. 78747-74-7](/img/structure/B14451103.png)
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is a chemical compound with the molecular formula C15H12ClF3N2O2 This compound is known for its unique structural features, which include a trifluoromethyl group and a phenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea typically involves the reaction of 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction temperature is maintained between 20°C to 60°C, and the reaction mixture is stirred continuously to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow nitration processes. This method allows for better control over reaction parameters, such as temperature and reactant concentrations, leading to higher yields and selectivity . The use of microreactor technology in continuous flow processes has demonstrated significant advantages in terms of safety, efficiency, and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals
Wirkmechanismus
The mechanism by which N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenoxy group contributes to its binding affinity to various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine, used as an antidepressant.
Pexidartinib: Contains a trifluoromethyl group and is used in the treatment of certain cancers.
Uniqueness
N-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}-N’-methylurea is unique due to its specific combination of a trifluoromethyl group and a phenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications .
Eigenschaften
CAS-Nummer |
78747-74-7 |
|---|---|
Molekularformel |
C15H12ClF3N2O2 |
Molekulargewicht |
344.71 g/mol |
IUPAC-Name |
1-[3-[2-chloro-4-(trifluoromethyl)phenoxy]phenyl]-3-methylurea |
InChI |
InChI=1S/C15H12ClF3N2O2/c1-20-14(22)21-10-3-2-4-11(8-10)23-13-6-5-9(7-12(13)16)15(17,18)19/h2-8H,1H3,(H2,20,21,22) |
InChI-Schlüssel |
WIDQASWLQOQJBA-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)

![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
